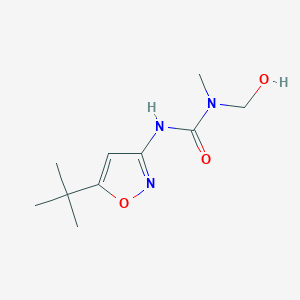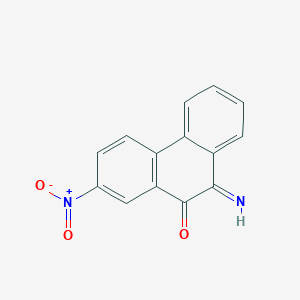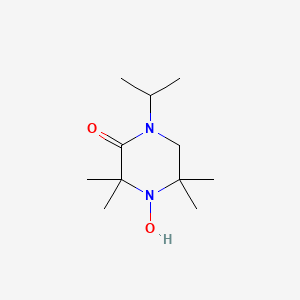![molecular formula C17H19NO3 B14369192 2-Oxazolidinone, 3-(1-methylethyl)-5-[(1-naphthalenyloxy)methyl]- CAS No. 91740-63-5](/img/structure/B14369192.png)
2-Oxazolidinone, 3-(1-methylethyl)-5-[(1-naphthalenyloxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxazolidinone, 3-(1-methylethyl)-5-[(1-naphthalenyloxy)methyl]- is a chemical compound belonging to the oxazolidinone class Oxazolidinones are known for their diverse applications, particularly in medicinal chemistry, where they are used as antibiotics and chiral auxiliaries
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-(1-methylethyl)-5-[(1-naphthalenyloxy)methyl]- typically involves the cyclization of appropriate precursors. One common method includes the reaction of epoxides with isocyanates in the presence of a catalyst such as triethylamine hydroiodide. This reaction is conducted under solvent-free conditions at elevated temperatures (around 100°C), yielding the desired oxazolidinone in good to excellent yields .
Industrial Production Methods
Industrial production of oxazolidinones often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The choice of catalysts and reaction conditions is crucial to minimize by-products and ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxazolidinone, 3-(1-methylethyl)-5-[(1-naphthalenyloxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalenyloxy methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-Oxazolidinone, 3-(1-methylethyl)-5-[(1-naphthalenyloxy)methyl]- has several scientific research applications:
Medicine: Explored for its potential as an antimicrobial agent, particularly against gram-positive bacteria.
Industry: Utilized in the synthesis of various pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Oxazolidinone, 3-(1-methylethyl)-5-[(1-naphthalenyloxy)methyl]- involves its interaction with molecular targets such as ribosomes. By binding to the ribosomal subunit, it inhibits the initiation of protein synthesis, thereby exerting its antimicrobial effects. This mechanism is similar to other oxazolidinones, which prevent bacteria from producing essential proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic used to treat serious infections.
Tedizolid: A newer oxazolidinone with a similar spectrum of activity but fewer side effects.
Propriétés
Numéro CAS |
91740-63-5 |
|---|---|
Formule moléculaire |
C17H19NO3 |
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
5-(naphthalen-1-yloxymethyl)-3-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H19NO3/c1-12(2)18-10-14(21-17(18)19)11-20-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14H,10-11H2,1-2H3 |
Clé InChI |
NFYJEFQNQKQGSK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CC(OC1=O)COC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(oxolan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14369117.png)
![1,1'-[1,2-Phenylenebis(oxymethylene)]bis(4-iodo-2-nitrobenzene)](/img/structure/B14369122.png)
![1-[3,5-Bis(benzyloxy)phenyl]-2-(methanesulfonyl)ethan-1-one](/img/structure/B14369124.png)
![[(1-Phenylpropan-2-yl)selanyl]benzene](/img/structure/B14369139.png)

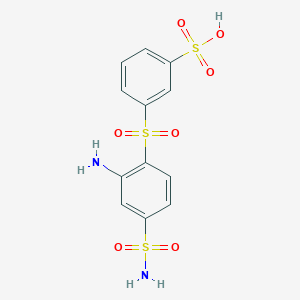
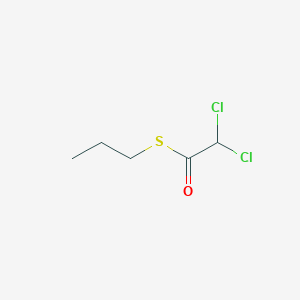
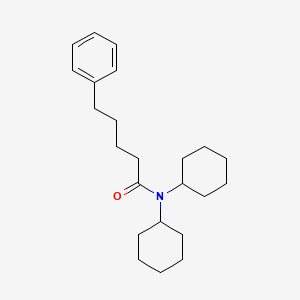
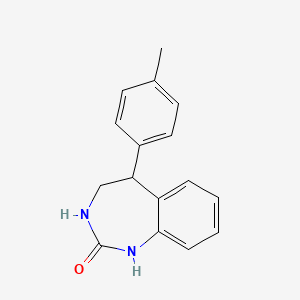
![Acetic acid, ([1,1'-biphenyl]-3-ylsulfonyl)-](/img/structure/B14369176.png)

